1-[1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBONYL]-2,3-DIHYDRO-1H-INDOLE
Overview
Description
1-[1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBONYL]-2,3-DIHYDRO-1H-INDOLE is a complex organic compound that features a unique combination of thiophene, piperidine, and indole moieties
Preparation Methods
The synthesis of 1-[1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBONYL]-2,3-DIHYDRO-1H-INDOLE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiophene-2-carbonyl chloride, which is then reacted with piperidine to form the intermediate compound. This intermediate is further reacted with 2,3-dihydro-1H-indole under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
1-[1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBONYL]-2,3-DIHYDRO-1H-INDOLE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boron reagents
Scientific Research Applications
1-[1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBONYL]-2,3-DIHYDRO-1H-INDOLE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBONYL]-2,3-DIHYDRO-1H-INDOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-[1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBONYL]-2,3-DIHYDRO-1H-INDOLE can be compared with similar compounds such as:
1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid: This compound shares the thiophene and piperidine moieties but lacks the indole group.
1-benzyl-N’-(thiophene-2-carbonyl)piperidine-4-carbohydrazide: This compound has a similar structure but includes a benzyl group and a carbohydrazide moiety
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-[1-(thiophene-2-carbonyl)piperidin-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c22-18(21-12-9-14-4-1-2-5-16(14)21)15-7-10-20(11-8-15)19(23)17-6-3-13-24-17/h1-6,13,15H,7-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXDTJLLSPNICL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC3=CC=CC=C32)C(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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